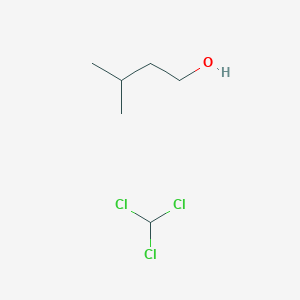

Chloroform Isoamyl Alcohol

描述

Chloroform Isoamyl Alcohol is a mixture commonly used in molecular biology, particularly in the extraction and purification of nucleic acids. This compound is typically used in a ratio of 24:1 (chloroform to isoamyl alcohol) and is known for its ability to separate DNA, RNA, and proteins based on their differential solubilities in immiscible liquids .

准备方法

Synthetic Routes and Reaction Conditions

Chloroform Isoamyl Alcohol is prepared by mixing chloroform and isoamyl alcohol in a specific ratio. Chloroform (CHCl₃) is produced industrially by the chlorination of methane or methyl chloride.

Industrial Production Methods

In industrial settings, chloroform is produced by the chlorination of methane, followed by distillation to purify the chloroform. Isoamyl alcohol is produced through the fermentation of carbohydrates or by the chemical synthesis mentioned above. The two compounds are then mixed in the desired ratio to produce this compound .

化学反应分析

Decomposition and Thermal Stability

Chloroform isoamyl alcohol exhibits instability under specific conditions:

-

Thermal decomposition : At elevated temperatures (>150°C), chloroform decomposes to form hazardous compounds such as phosgene (COCl₂) , hydrochloric acid (HCl), and chlorine gas (Cl₂) .

-

Photolytic degradation : Prolonged exposure to UV light accelerates chloroform’s breakdown into reactive intermediates .

| Decomposition Product | Conditions | Hazard Profile |

|---|---|---|

| Phosgene (COCl₂) | High heat (>150°C) or combustion | Highly toxic, corrosive |

| Hydrochloric acid (HCl) | Thermal degradation | Corrosive to tissues |

| Dichloromethane (CH₂Cl₂) | Incomplete combustion | Carcinogenic |

Reactivity with Incompatible Substances

The mixture reacts violently with strong oxidizers, bases, and metals, leading to hazardous outcomes :

Incompatible Substances and Observed Reactions

| Substance Category | Example Compounds | Reaction Outcome |

|---|---|---|

| Strong oxidizers | Hydrogen peroxide, nitric acid | Explosive reactions, gas evolution |

| Alkali metals | Sodium, potassium | Violent decomposition, ignition |

| Amines/Ammonia | Ethylenediamine, NH₃ | Exothermic reactions, toxic fumes |

| Aldehydes | Formaldehyde, acetaldehyde | Polymerization, heat release |

Notable Hazard : Mixtures with acetone or aldehydes generate shock-sensitive peroxides .

Role in Nucleic Acid Extraction

This compound facilitates phase separation in phenol-chloroform extractions:

-

Protein denaturation : Chloroform disrupts hydrophobic interactions in proteins, while isoamyl alcohol reduces interfacial foaming .

-

Phase partitioning : At acidic pH (≤4.0), nucleic acids remain in the aqueous phase, while denatured proteins partition into the organic phase .

Efficiency in DNA/RNA Recovery

Toxicological Interactions

-

Metabolic activation : Chloroform is metabolized in the liver to phosgene via cytochrome P450, causing hepatotoxicity .

-

Synergistic toxicity : Co-exposure with ethanol amplifies hepatic damage due to competitive metabolic pathways .

Acute Toxicity Data

| Component | LD₅₀ (Oral, Rat) | LC₅₀ (Inhalation, Rat) |

|---|---|---|

| Chloroform | 1,320 mg/kg | 3.04 mg/L (4h) |

| Isoamyl alcohol | 1,300 mg/kg | 292 mg/m³ |

Environmental Reactivity

科学研究应用

Nucleic Acid Extraction

Chloroform isoamyl alcohol is predominantly utilized in the extraction of DNA and RNA from biological samples. The method involves mixing biological samples with this compound to denature proteins and separate nucleic acids from contaminants.

- Mechanism : The chloroform component disrupts cellular membranes and denatures proteins, while isoamyl alcohol helps to stabilize the aqueous phase containing nucleic acids. This separation allows for the recovery of relatively pure DNA or RNA suitable for downstream applications such as PCR, cloning, and sequencing .

- Case Study : A study comparing the yield of DNA from bloodstains using this compound versus Chelex extraction methods demonstrated that the former yielded significantly higher DNA concentrations (50.5 ng/µL vs. 32.25 ng/µL) across various surfaces . This indicates the superiority of this compound in forensic applications where DNA recovery is critical.

Protein Removal

In addition to nucleic acid extraction, this compound is effective in removing proteins from nucleic acid preparations. This is crucial for obtaining high-quality nucleic acids free from contaminants that could inhibit subsequent enzymatic reactions.

- Protocol : The standard procedure involves adding an equal volume of this compound to the sample, vortexing, and centrifuging to separate the phases. The upper aqueous layer containing purified nucleic acids is then carefully collected .

Molecular Biology Techniques

This compound is integral to various molecular biology techniques:

- Phenol-Chloroform Extraction : This method combines phenol with this compound to enhance nucleic acid purity by removing lipids and proteins effectively . It is particularly useful for preparing samples for quantitative PCR and other sensitive assays.

- Visualization Aid : The addition of a non-toxic red dye to this compound formulations (e.g., Ready-Red™) aids in visualizing phase separation during nucleic acid purification, enhancing user experience and efficiency in laboratory settings .

Applications in Research

This compound has been employed in various research studies focusing on genomic DNA extraction methods:

- Comparison Studies : Research comparing different extraction methods indicated no significant statistical difference in DNA quality between phenol-chloroform and salting-out techniques, reinforcing the reliability of this compound as a standard extraction method .

- Biochemical Studies : In biochemical research, this compound has been used to study macromolecular interactions under crowded conditions, providing insights into how intracellular environments affect biochemical reactions .

Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Nucleic Acid Extraction | Effective separation of DNA/RNA from biological samples | Higher yields compared to alternative methods (e.g., Chelex) |

| Protein Removal | Removes proteins from nucleic acid preparations | Essential for high-quality nucleic acids |

| Molecular Biology Techniques | Used in phenol-chloroform extractions; aids visualization | Enhances efficiency in nucleic acid purification |

| Research Applications | Employed in genomic studies; effective under crowded conditions | Validates reliability and efficiency of extraction methods |

作用机制

The mechanism by which Chloroform Isoamyl Alcohol exerts its effects is based on the differential solubilities of DNA, RNA, and proteins in immiscible liquids. When mixed with a biological sample, the chloroform denatures proteins, causing them to precipitate at the interface between the organic and aqueous phases. Isoamyl alcohol prevents foaming and enhances the separation of the phases .

相似化合物的比较

Similar Compounds

Phenol-Chloroform: Another commonly used reagent for nucleic acid extraction, which also separates DNA, RNA, and proteins based on their solubilities.

CTAB (Cetyltrimethylammonium Bromide): Used in plant DNA extraction protocols, particularly for samples with high polysaccharide content.

Uniqueness

Chloroform Isoamyl Alcohol is unique in its ability to efficiently separate nucleic acids from proteins while preventing foaming and stabilizing the interphase between the organic and aqueous layers. This makes it particularly effective for high-quality DNA and RNA extraction .

属性

IUPAC Name |

chloroform;3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O.CHCl3/c1-5(2)3-4-6;2-1(3)4/h5-6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHZIBWEHPHYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO.C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。